Propylene glycol dibenzoate
Description
Nomenclature and Chemical Identity of Propylene (B89431) Glycol Dibenzoate
The nomenclature and chemical identity of propylene glycol dibenzoate can be complex due to the existence of isomeric forms. The two primary isomers are 1,2-propanediol dibenzoate and dithis compound, each with distinct identifiers and properties.
The Chemical Abstracts Service (CAS) assigns unique numerical identifiers to every chemical substance. For the isomeric forms of this compound, the CAS numbers are crucial for unambiguous identification.
1,2-Propanediol Dibenzoate : The CAS number for this isomer is 19224-26-1. nist.govchemicalbook.comchemicalbook.com Synonyms for this compound include propane-1,2-diyl dibenzoate and 2-(benzoyloxy)propyl benzoate (B1203000). nist.govthegoodscentscompany.com
Dithis compound : This isomer is identified by the CAS number 27138-31-4. sielc.comsigmaaldrich.comaccustandard.compharmaffiliates.com It has a wider range of synonyms, including oxydipropyl dibenzoate, oxybispropanol dibenzoate, and various trade names like Benzoflex 9-88 and K-Flex DP. sielc.comnih.govbuyersguidechem.com Another related CAS number is 72245-46-6 for polypropylene (B1209903) glycol dibenzoate. nih.gov
Table 1: CAS Numbers and Synonyms for Isomeric Forms of this compound
| Isomeric Form | CAS Number | Synonyms |
|---|---|---|
| 1,2-Propanediol Dibenzoate | 19224-26-1 | propane-1,2-diyl dibenzoate nist.gov, 2-(benzoyloxy)propyl benzoate nist.govthegoodscentscompany.com |
| Dithis compound | 27138-31-4 | oxydipropyl dibenzoate nih.govbuyersguidechem.com, oxybispropanol dibenzoate sielc.comnih.gov, Benzoflex 9-88 sielc.comnih.gov, K-Flex DP sielc.combuyersguidechem.com |
The molecular formula and weight differ between the isomeric forms, reflecting their distinct chemical structures.
1,2-Propanediol Dibenzoate : This isomer has a molecular formula of C₁₇H₁₆O₄ and a molecular weight of approximately 284.31 g/mol . nist.govnih.gov
Dithis compound : The molecular formula for this isomer is C₂₀H₂₂O₅, with a molecular weight of about 342.39 g/mol . sielc.comsigmaaldrich.comchemspider.com
Table 2: Molecular Formula and Molecular Weight of this compound Isomers
| Isomeric Form | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| 1,2-Propanediol Dibenzoate | C₁₇H₁₆O₄ | 284.31 nih.gov |
Historical Context of Glycol Benzoate Research and Application
The development and use of glycol benzoates as plasticizers have a history rooted in the need for alternatives to other types of plasticizers, such as phthalates. Concerns over the potential health risks of certain phthalates, dating back to the 1980s, spurred research into safer alternatives. adhesivesmag.com
Dibenzoate plasticizers, including diethylene glycol dibenzoate (DEGDB) and dithis compound (DPGDB), have been in commercial use since the early 1980s. adhesivesmag.com They were recognized for their low toxicity and good performance characteristics. adhesivesmag.com Historically, while dibenzoates of ethylene (B1197577) glycol and diethylene glycol were known, they had the disadvantage of being solids at room temperature, which presented handling challenges. googleapis.com The development of liquid polyalkylene glycol dibenzoates, such as dithis compound, represented a significant advancement, offering high boiling points, low volatility, and good compatibility with various resins. googleapis.com
For over two and a half decades, dibenzoate plasticizers have been successfully utilized in a variety of applications, most notably in water-based adhesives, as well as in caulks and sealants. adhesivesmag.com Their adoption was further encouraged by regulatory bodies like the European Chemical Agency, which listed them as preferred alternatives to phthalates. adhesivesmag.com The ongoing research and application of compounds like diethylene glycol dibenzoate and dithis compound highlight their importance as environmentally friendly plasticizers in various industries. atamanchemicals.comgoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzoyloxypropyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-13(21-17(19)15-10-6-3-7-11-15)12-20-16(18)14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVMVEZHMZTUHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027802 | |
| Record name | Propylene glycol dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with virtually no odour | |
| Record name | 1,2-Propanediol, 1,2-dibenzoate | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-Propylene glycol dibenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040412 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Propylene glycol dibenzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1130/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
232.00 °C. @ 12.00 mm Hg | |
| Record name | DL-Propylene glycol dibenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040412 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Propylene glycol dibenzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1130/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.157-1.163 | |
| Record name | Propylene glycol dibenzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1130/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
19224-26-1 | |
| Record name | Propylene glycol dibenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19224-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propylene glycol dibenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019224261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Propanediol, 1,2-dibenzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propylene glycol dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane-1,2-diyl dibenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.979 | |
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| Record name | PROPYLENE GLYCOL DIBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQY32Z1AN4 | |
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| Record name | DL-Propylene glycol dibenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040412 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-3 °C | |
| Record name | DL-Propylene glycol dibenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040412 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Analytical Methodologies for Propylene Glycol Dibenzoate
Chromatographic Techniques
Chromatography is a fundamental analytical tool for the separation, identification, and purification of the components of a mixture. For propylene (B89431) glycol dibenzoate, both liquid and gas chromatography are employed, each offering specific advantages depending on the analytical goal.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of propylene glycol dibenzoate. atamanchemicals.comsielc.com It is particularly well-suited for separating non-volatile compounds like dibenzoate esters.
This compound is effectively analyzed using a reverse-phase (RP) HPLC method under straightforward conditions. atamanchemicals.comatamanchemicals.comsielc.com In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. This mode of chromatography separates molecules based on their hydrophobicity. wjpsronline.com
The mobile phase for the RP-HPLC analysis of this compound typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid. atamanchemicals.comatamanchemicals.comsielc.comatamanchemicals.com Phosphoric acid is commonly used to control the pH and improve peak shape. atamanchemicals.comatamanchemicals.com For applications that are compatible with mass spectrometry (MS) detection, phosphoric acid is generally replaced with formic acid. atamanchemicals.comatamanchemicals.comsielc.comatamanchemicals.com
| Component | Function | Notes |
|---|---|---|
| Acetonitrile (MeCN) | Organic Modifier (nonpolar) | Concentration is adjusted to control elution strength. glsciencesinc.com |
| Water | Aqueous Component (polar) | Forms the polar base of the mobile phase. atamanchemicals.comatamanchemicals.com |
| Phosphoric Acid | Acidifier | Used for standard UV detection. atamanchemicals.comatamanchemicals.com |
| Formic Acid | Acidifier | Used for Mass Spectrometry (MS) compatible applications. atamanchemicals.comatamanchemicals.comsielc.com |
The choice of column is critical for achieving efficient separation. A Newcrom R1 column, which is a specialized reverse-phase column with low silanol (B1196071) activity, has been successfully used for the analysis of this compound. sielc.comsielc.com Columns with smaller particle sizes (e.g., 3 µm) are available for faster Ultra-High-Performance Liquid Chromatography (UPLC) applications. atamanchemicals.comsielc.com The use of spherical porous silica (B1680970) particles in modern columns provides greater efficiency and lower backpressure compared to older, irregularly shaped particles. bio-rad.com
The HPLC method for this compound is scalable, making it suitable for preparative separation to isolate impurities. atamanchemicals.comatamanchemicals.comsielc.com Preparative HPLC utilizes larger columns and stationary phase particles to handle higher sample loads for purification purposes, as opposed to the smaller columns used for analytical quantification. waters.com This scalability is crucial for obtaining pure standards of impurities for identification and characterization.
Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique used for the analysis of this compound, often in complex matrices or for identifying breakdown products. unl.ptmcgill.ca This method is particularly useful for volatile and semi-volatile compounds.
Pyrolysis-GC/MS has been applied to detect dithis compound in materials like vinyl acetate-based emulsions. unl.pt A double-shot (DS) Py-GC/MS method, which involves an initial thermal desorption (TD) step followed by a higher temperature pyrolysis (Py) step, has been shown to provide better detection compared to a single-shot (SS) method. unl.pt For instance, the detection of dithis compound was clearer using the thermal desorption step of the double-shot technique. unl.pt GC/MS is also used to identify metabolites from the biodegradation of dithis compound, where the mass spectra of the isomers of the resulting monoester have been characterized. researchgate.net
| Parameter | Single-Shot (SS) Mode | Double-Shot (DS) Mode |
|---|---|---|
| Pyrolysis Temperature | 600 °C | TD Step: 100 °C, ramp to 250 °C Py Step: 600 °C |
| Pyrolysis Interface Temp. | 280 °C | 280 °C |
| Injector Temperature | 250 °C | 250 °C |
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Techniques
Spectroscopic methods are instrumental in the qualitative and quantitative analysis of this compound, providing detailed information about its molecular structure and concentration.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the analysis of this compound, primarily due to the presence of the benzoate (B1203000) moiety.
The benzoate group within the this compound molecule contains a benzene (B151609) ring, which is a strong chromophore. This structural feature allows the compound to absorb ultraviolet radiation. The benzoate moiety exhibits a characteristic absorption maximum at approximately 235 nm. researchgate.net While propylene glycol itself is nearly transparent in the UV spectrum with a cutoff around 200 nm, the presence of the benzoate group makes UV quantification of the ester possible. researchgate.net It is important to note that the presence of impurities can interfere with the analysis, potentially making chromatographic techniques more suitable for complex samples. researchgate.net
To improve the specificity and sensitivity of UV-Vis analysis, especially in the presence of interfering substances, derivative spectroscopy can be employed. This technique involves calculating the first or higher-order derivative of the absorption spectrum. Taking the derivative can help to resolve overlapping spectral bands and reduce the impact of background noise. For instance, a slight shift in the benzoate spectrum upon its reaction with propylene glycol might be more clearly observed in the first or second-order derivative of the spectrum. researchgate.net Studies on similar compounds in the presence of propylene glycol have shown that first-order derivative UV-spectrophotometry can detect and quantify substances at lower concentrations compared to standard UV-spectrophotometry. nih.gov This suggests that derivative spectroscopy is a promising approach for the enhanced detection of this compound. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ²H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of this compound.
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals corresponding to the protons of the propylene glycol backbone and the protons of the two benzoate groups.
²H NMR, or deuterium (B1214612) NMR, has been utilized in studies of deuterated this compound (DPGDB-d10) to investigate its dynamics when used as a plasticizer. acs.orgacs.org In these studies, the phenyl rings of the dibenzoate were deuterated. acs.org The resulting ²H NMR spectra revealed information about the molecular motions of the plasticizer, such as 180° ring flips. acs.orgacs.org The experimental ²H NMR line shapes can be fitted with simulated spectra to analyze the types of motion occurring, including two-site jump motions (ring flips) and isotropic motions. acs.org These studies have shown that the dynamics of the plasticizer are heterogeneous, with different molecules undergoing different motions. acs.org
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its chemical structure. Key absorptions include those corresponding to the carbonyl (C=O) group of the ester, the C-O stretching of the ester linkage, and the aromatic C-H and C=C bonds of the benzoate rings. nist.govresearchgate.net The NIST Chemistry WebBook provides a reference IR spectrum for 1,2-Propanediol, dibenzoate, which shows these characteristic peaks. nist.gov
Below is a table summarizing the characteristic FTIR peaks for this compound.
| Functional Group | Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| Carbonyl (C=O) | Stretching | 1725-1700 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-O (Ester) | Stretching | 1300-1100 |
Note: The exact wavenumbers can vary slightly depending on the specific isomer and the sample preparation method.
Other Analytical Considerations (e.g., water content, acidity)
Beyond spectroscopic identification, other analytical parameters are crucial for ensuring the quality of this compound for its intended applications.
Water Content: The presence of moisture can affect the performance and stability of this compound, particularly in applications sensitive to water. The Karl Fischer titration method is a standard and highly accurate technique for determining the water content in propylene glycol and similar substances. sigmaaldrich.com This method can be performed using either volumetric or coulometric systems, with the latter being more suitable for very low water concentrations (< 0.1%). sigmaaldrich.com Typical specifications for this compound may indicate a maximum moisture content of 0.1%. atamanchemicals.comwhyjxrchem.com
Acidity: The acidity of this compound, typically calculated as benzoic acid, is another important quality control parameter. atamanchemicals.com High acidity can indicate the presence of unreacted starting materials or degradation of the ester. The acidity is usually determined by titration. A common specification for the maximum acidity is 0.1%. atamanchemicals.comwhyjxrchem.com
Below is a table summarizing other key analytical parameters for this compound.
| Parameter | Typical Method | Common Specification |
| Water Content | Karl Fischer Titration | ≤ 0.1% |
| Acidity (as Benzoic Acid) | Titration | ≤ 0.1% |
Environmental Fate and Ecotoxicology of Propylene Glycol Dibenzoate
Biodegradation Pathways and Kinetics
Biodegradation is a key process that determines the persistence of chemical compounds in the environment. For propylene (B89431) glycol dibenzoate, biodegradation involves the breakdown of the molecule by microorganisms.
Ready Biodegradability under Aerobic Conditions
Propylene glycol dibenzoate is considered to be readily biodegradable under aerobic conditions. industrialchemicals.gov.au This means that it is likely to be broken down by microorganisms in the presence of oxygen. fao.org In a study following the OECD Test Guideline 301B, which measures carbon dioxide evolution, this compound demonstrated significant degradation over a 28-day period. industrialchemicals.gov.au The pass levels for ready biodegradability are typically 60% of theoretical carbon dioxide production reached within a 10-day window inside the 28-day test. fao.org
A study on a similar compound, referred to as Benzoflex S-358, showed degradation of 16% after 2 days, 62% after 7 days, and 92% after 28 days. industrialchemicals.gov.au This rapid degradation within the initial phase of the study indicates that the compound is readily broken down by sewage bacteria under aerobic conditions. industrialchemicals.gov.au
Table 1: Aerobic Biodegradation of a this compound Formulation
| Time (days) | Degradation (%) |
|---|---|
| 2 | 16 |
| 7 | 62 |
| 28 | 92 |
Data from a study on Benzoflex S-358, a this compound formulation. industrialchemicals.gov.au
Ultimate Biodegradation under Anaerobic Conditions
Under anaerobic conditions, where oxygen is absent, this compound is also subject to ultimate biodegradation. industrialchemicals.gov.au A study using the ISO 11734 method, which measures biogas production from anaerobic sludge, showed a steady increase in degradation over 56 days. industrialchemicals.gov.au The degradation reached approximately 61% after the 56-day period, indicating that the compound can be broken down to biogas (methane and carbon dioxide) in anaerobic environments. industrialchemicals.gov.au
Table 2: Anaerobic Biodegradation of this compound
| Time (days) | Degradation (%) |
|---|---|
| 6 | ~12 |
| 56 | 61 |
Data from a study measuring biogas production. industrialchemicals.gov.au
Mechanisms of Microbial Degradation by Specific Organisms (e.g., Rhodococcus rhodochrous)
The bacterium Rhodococcus rhodochrous has been identified as a key microorganism capable of degrading dibenzoate plasticizers, including dithis compound (D(PG)DB). nih.govresearchgate.net The degradation process by this organism involves a series of enzymatic steps.
The initial and primary step in the biodegradation of this compound by Rhodococcus rhodochrous is the hydrolysis of one of the ester bonds. nih.govresearchgate.net This reaction is mediated by esterase enzymes produced by the bacterium and results in the formation of benzoic acid and a corresponding monoester metabolite. nih.govgrafiati.com This initial hydrolysis step is generally considered to be rapid.
Following the initial hydrolysis, di(propylene glycol) monobenzoate isomers are formed as primary metabolites. nih.govresearchgate.net However, the subsequent biodegradation of these monobenzoate metabolites is significantly slower than the initial hydrolysis of the parent diester. nih.govresearchgate.net This can lead to the accumulation of these monoesters in the environment. nih.govgrafiati.com Studies have shown that the degradation of D(PG)DB by Rhodococcus rhodochrous and other microorganisms like Rhodotorula rubra can result in the accumulation of di(propylene glycol) monobenzoate. researchgate.netdissertation.com
The chemical structure of the plasticizer plays a critical role in its biodegradability. The presence of an ether linkage in the backbone of diethylene glycol dibenzoate (D(EG)DB) and dithis compound (D(PG)DB) appears to hinder the further degradation of their respective monobenzoate metabolites. nih.govresearchgate.net
In contrast, dibenzoates with alkyl linkers, such as 1,6-hexanediol (B165255) dibenzoate, show a different degradation pathway. nih.gov The monobenzoate of 1,6-hexanediol is readily degraded through oxidation of the alcohol group to form 6-(benzoyloxy)hexanoic acid, which is then further broken down via beta-oxidation. nih.gov This pathway is blocked for the monobenzoates of D(EG)DB and D(PG)DB due to the presence of the ether function. nih.gov Consequently, alternative dibenzoate plasticizers lacking an ether bond, like 1,3-propanediol (B51772) dibenzoate, exhibit much faster degradation of their monobenzoate metabolites compared to D(PG)DB. researchgate.netresearchgate.net
Beta-Oxidation Pathways of Metabolites
The metabolism of this compound primarily involves the hydrolysis of its ester bonds, yielding propylene glycol and benzoic acid. While specific studies detailing the beta-oxidation of the direct metabolites of this compound are not extensively available, the metabolic fate of related dibenzoate plasticizers provides significant insight.
For dibenzoates containing ether linkages in their glycol backbone, such as diethylene glycol dibenzoate (DEGDB) and dithis compound (DPGDB), the beta-oxidation pathway of their corresponding monobenzoate metabolites is hindered. nih.govresearchgate.netresearchgate.net The presence of the ether function blocks this metabolic route, leading to the accumulation of these monoesters, which in some cases have been shown to be more toxic than the parent compound. researchgate.netresearchgate.net
In contrast, dibenzoates without ether linkages, like 1,6-hexanediol dibenzoate, undergo hydrolysis to their monobenzoate, which is then further metabolized. The alcohol group of the monoester is oxidized to a carboxylic acid, forming a compound like 6-(benzoyloxy)hexanoic acid, which can then proceed through beta-oxidation. nih.govresearchgate.net Given that this compound lacks an ether bond in its propylene glycol core, it is anticipated that its metabolites would follow a similar, more complete degradation pathway that includes beta-oxidation. mdpi.com
Biodegradability Comparisons with Other Plasticizers
This compound is often presented as a more environmentally favorable alternative to traditional phthalate (B1215562) plasticizers due to its biodegradability. atamanchemicals.comatamanchemicals.com Dibenzoate esters, in general, are recognized for being more readily biodegradable than many phthalates. atamanchemicals.comatamanchemicals.com The European Chemical Agency (ECHA) has recommended dibenzoates as a replacement for certain phthalates. atamanchemicals.com
Studies comparing different types of dibenzoates have highlighted the importance of the chemical structure on the rate and completeness of biodegradation. Dibenzoates that lack ether linkages, such as 1,5-pentanediol (B104693) dibenzoate and 1,3-propanediol dibenzoate, tend to biodegrade more rapidly and completely than those with ether linkages like DEGDB and DPGDB. researchgate.netmdpi.com The degradation of DPGDB, for instance, can lead to the accumulation of persistent monobenzoate metabolites. researchgate.net This suggests that this compound, without an ether linkage, would have a more favorable biodegradability profile compared to ether-containing dibenzoates.
In a Canadian government assessment, 1,2-propanediol, 1,2-dibenzoate was found to be readily biodegradable, with degradation rates greater than 60-85% over a 28-day period. canada.ca This supports its classification as a substance not expected to be persistent in the environment. canada.ca
Table 1: Biodegradability Comparison of Various Plasticizers
| Plasticizer | Type | Biodegradability Profile | Reference |
|---|---|---|---|
| This compound | Dibenzoate (non-ether) | Readily biodegradable (>60-85% in 28 days). | canada.ca |
| Dithis compound (DPGDB) | Dibenzoate (ether) | Biodegradable, but can lead to accumulation of persistent metabolites. | researchgate.net |
| Di(2-ethylhexyl) phthalate (DEHP) | Phthalate | Slower biodegradation; can lead to accumulation of toxic metabolites. | mdpi.com |
| 1,5-Pentanediol Dibenzoate | Dibenzoate (non-ether) | Rapid biodegradation by common soil bacteria. | mdpi.com |
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted. For this compound, the potential for bioaccumulation is considered to be low.
Table 2: Bioaccumulation Data for this compound and Related Compounds
| Compound | Log Kow | Bioconcentration Factor (BCF) | Bioaccumulation Potential | Reference |
|---|---|---|---|---|
| This compound | > 3-6 | < 250 L/kg (predicted) | Low | canada.ca |
| Triethylene Glycol Dibenzoate | 3.2 | 58.1 (QSAR), 524 (ASTER) | Low | industrialchemicals.gov.au |
| Dithis compound | 3.9 | 2.4 | Low | mst.dkbostik.com |
Transport and Distribution in Environmental Compartments
The movement and final destination of this compound in the environment are governed by its physical and chemical properties.
Upon release, it is expected to partition primarily to soil and sediment. canada.ca This is consistent with modeling for the related triethylene glycol dibenzoate, which predicted that the majority of the compound would become associated with soils and sediments, with a smaller fraction entering the water compartment. industrialchemicals.gov.au
The tendency of a chemical to bind to soil and sediment particles is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates less mobility in soil and a greater tendency for adsorption.
For dithis compound, a Log Koc of 3.6 has been reported, suggesting low potential for mobility in soil. webdamdb.com For the similar compound triethylene glycol dibenzoate, a Log Koc of 3.2 was determined. industrialchemicals.gov.au These values indicate that these substances will have a tendency to adsorb to organic matter in soil and sediment, limiting their movement into groundwater.
Table 3: Adsorption Coefficients for Dibenzoate Plasticizers
| Compound | Log Koc | Mobility in Soil | Reference |
|---|---|---|---|
| Dithis compound | 3.6 | Low | webdamdb.com |
| Triethylene Glycol Dibenzoate | 3.2 | Low | industrialchemicals.gov.au |
The Henry's Law constant (H) provides a measure of a chemical's tendency to partition between air and water, indicating its volatility from aqueous solutions. A low Henry's Law constant suggests that the substance is not likely to volatilize significantly from water.
Environmental fate models, such as the Mackay level I model, can predict the distribution of a chemical in different environmental compartments.
For triethylene glycol dibenzoate, a Mackay Level I model predicted that approximately 42% of the compound would partition to the water compartment, with the remainder associating with soil and sediment. industrialchemicals.gov.au It is important to note that this type of modeling does not account for degradation processes like biodegradation. industrialchemicals.gov.au Given the ready biodegradability of this compound, its persistence in these compartments would be limited. canada.ca Environmental exposure from industrial uses is primarily expected through releases to water. canada.ca
Ecotoxicological Impact on Aquatic and Terrestrial Organisms
This compound's impact on the environment, particularly on aquatic and terrestrial ecosystems, is a subject of ongoing scientific assessment. Its classification as a substance with potential long-term adverse effects in the aquatic environment necessitates a thorough understanding of its ecotoxicological profile.
Toxicity to Aquatic Organisms
This compound is recognized as being toxic to aquatic organisms and may lead to long-term adverse effects within the aquatic environment. scbt.comscipoly.com As such, it is recommended to prevent the substance from coming into contact with surface waters or intertidal areas. scbt.com
Data on the aquatic toxicity of this compound and its close analogue, dithis compound, are available from various studies. The toxicity is typically evaluated through standardized tests on representative species of fish, aquatic invertebrates, and algae.
For fish, a 96-hour study on the fathead minnow (Pimephales promelas) determined the LC50 (the concentration lethal to 50% of the test organisms) for dithis compound to be 3.7 mg/L. oppictures.comeuropa.eu The No-Observed-Effect Concentration (NOEC) for the same species was found to be 1.2 mg/L. europa.eu For rainbow trout (Oncorhynchus mykiss), the 96-hour LC50 was reported to be greater than 3.0 mg/L. europa.eu Another related compound, diethylene glycol dibenzoate, showed a 96-hour LC50 of 1.12 mg/L for rainbow trout. europa.eu
In the case of aquatic invertebrates, the 48-hour EC50 (the concentration causing an effect in 50% of the test organisms) for Daphnia magna exposed to dithis compound is 19.3 mg/L. oppictures.com
Toxicity to algae has also been assessed. For the species Selenastrum capricornutum, the 72-hour EC50 for dithis compound was determined to be 3.6 mg/L. oppictures.com
It is important to note that while the pure compound propylene glycol is practically non-toxic to aquatic organisms on an acute basis, with LC50 and EC50 values often exceeding 100 mg/L, its esterification with benzoic acid to form this compound significantly increases its aquatic toxicity. chemistrystore.comaccucold.com
Table 1: Aquatic Toxicity of this compound and Related Compounds
| Substance | Organism | Exposure Duration | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|---|
| Dithis compound | Pimephales promelas (Fathead Minnow) | 96 hours | LC50 | 3.7 | oppictures.comeuropa.eu |
| Dithis compound | Pimephales promelas (Fathead Minnow) | 96 hours | NOEC | 1.2 | europa.eu |
| Dithis compound | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | >3.0 | europa.eu |
| Dithis compound | Daphnia magna (Water Flea) | 48 hours | EC50 | 19.3 | oppictures.com |
| Dithis compound | Selenastrum capricornutum (Algae) | 72 hours | EC50 | 3.6 | oppictures.com |
| Diethylene Glycol Dibenzoate | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | 1.12 | europa.eu |
| This compound | Bacteria (Pseudomonas putida) | - | EC50 | >10 | oup.com |
Effects on Microbial Functions (e.g., cellulose (B213188) degradation, urea (B33335) degradation, sulfate (B86663) reduction)
The impact of this compound on microbial functions is a critical aspect of its environmental fate, as microorganisms are key drivers of nutrient cycling and organic matter decomposition in soil and aquatic systems.
Research on dithis compound has indicated that its effect on microbial functions, specifically cellulose degradation, urea degradation, and sulfate reduction, is mixed. oup.com This suggests that the substance may inhibit some microbial processes while having little to no effect on others, depending on the specific microbial community and environmental conditions.
For bacteria, an EC50 value of greater than 100 mg/L after 3 hours has been reported for sludge treatment, indicating a relatively low acute toxicity to the mixed microbial populations found in wastewater treatment plants. oppictures.com Another study found the EC50 for the bacterium Pseudomonas putida to be greater than 10 mg/L. oup.com
Environmental Safety Assessments and Regulatory Frameworks (e.g., European Chemical Agency recommendations)
This compound and related substances are subject to environmental safety assessments by various international regulatory bodies to ensure a high level of protection for the environment. nih.gov
In the European Union, under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, chemical safety assessments are required for substances manufactured or imported in significant quantities. nih.gov The European Chemicals Agency (ECHA) maintains registration dossiers on these substances, which include data on their environmental fate and ecotoxicology. For a substance that is a reaction mass of dithis compound (DPGDB) and diethylene glycol dibenzoate (DEGDB), the ECHA dossier uses the most sensitive endpoint from the individual components for the hazard assessment. europa.eu For instance, the LC50 of 1.12 mg/L for DEGDB in fish is used as the key value for the short-term hazard evaluation of the reaction mass. europa.eu this compound is also recognized by ECHA as a phthalate alternative.
In Canada, the government has conducted screening assessments on the Benzoates group, which includes dithis compound. scipoly.com These assessments consider that benzoate (B1203000) esters are likely to hydrolyze into benzoic acid and the corresponding glycol. The ecological risks are characterized using approaches like the Ecological Risk Classification of Organic Substances (ERC), which considers factors like persistence, bioaccumulation, and ecotoxicity. scipoly.com
The United States Environmental Protection Agency (EPA) has also evaluated related compounds. For example, dipropylene glycol is permitted for use as an inert ingredient in non-food pesticide products. haz-map.com
These assessments often result in risk characterization ratios (RCR), which compare the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC). nih.gov An RCR of less than 1 indicates that the risks are considered to be controlled. nih.gov For dithis compound, risk assessments for its use in adhesives and sealants have shown RCRs for sediment to be 0.52, indicating a controlled risk under those specific use scenarios. nih.gov
Toxicological Assessment of Propylene Glycol Dibenzoate
Human Health Risk Assessment
Systemic Toxicity (e.g., oral, dermal exposure)
Propylene (B89431) glycol dibenzoate is considered to have a low order of acute toxicity. oup.com Studies on the broader category of propylene glycols indicate a consistent profile of low toxicity. nih.gov
Oral Exposure: Acute oral toxicity studies in animals have established high LD50 values, indicating low toxicity when ingested. For instance, oral LD50 values for propylene glycol in rats range from 8 to 46 g/kg. nih.gov While specific LD50 values for propylene glycol dibenzoate are not detailed in the provided results, the data on related propylene glycols suggest a low risk of acute oral toxicity. nih.govoecd.org
Dermal Exposure: Dermal exposure to propylene glycol can sometimes cause skin irritation. cdc.gov However, propylene glycol is generally considered to be essentially non-irritating to the skin. oecd.org In a study with healthy volunteers, 100% propylene glycol induced faint, patchy erythema with edema in 40% of subjects. nih.gov For this compound specifically, it is not considered a skin irritant in rabbits. haz-map.com
The following table summarizes key findings on systemic toxicity:
Interactive Data Table: Systemic Toxicity of Propylene Glycol and Related Compounds| Exposure Route | Species | Finding | Citation |
|---|---|---|---|
| Oral | Rats | LD50 values for propylene glycol range from 8-46 g/kg. | nih.gov |
| Dermal | Humans | 100% propylene glycol caused faint erythema and edema in 40% of volunteers. | nih.gov |
| Dermal | Rabbits | This compound is not a skin irritant. | haz-map.com |
Reproductive and Developmental Toxicity
Studies on propylene glycol and its derivatives have not shown evidence of significant reproductive or developmental toxicity in humans. nih.gov
High doses of propylene glycol administered orally to multiple laboratory animal species did not produce adverse developmental or reproductive effects. nih.gov For dithis compound, a related compound, a low frequency of increased cervical ribs was observed in rats at doses not maternally toxic, but no significant adverse reproductive effects were seen in a two-generation study in rats. haz-map.com The National Toxicology Program (NTP) has concluded that there is negligible concern for adverse developmental or reproductive toxicity from propylene glycol exposures in humans. nih.gov
Interactive Data Table: Reproductive and Developmental Toxicity Findings
| Compound | Species | Key Finding | Citation |
|---|---|---|---|
| Propylene Glycol | Mice, Rats, Rabbits, Hamsters | No adverse developmental or reproductive effects at the highest doses tested. | nih.gov |
Mutagenicity and Carcinogenicity Studies
Propylene glycol and its derivatives have not been found to be mutagenic or carcinogenic. nih.gov
Dithis compound was not mutagenic in the Ames test and the Saccharomyces test. oup.com Propylene glycol itself was not found to be a genetic toxicant in a battery of in vivo and in vitro studies. oecd.org Furthermore, animal studies have not shown propylene glycol to be a carcinogen. cdc.gov The International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA) have not classified propylene glycol for carcinogenicity. cdc.gov
Interactive Data Table: Mutagenicity and Carcinogenicity of Propylene Glycol and its Derivatives
| Test Type | Compound | Result | Citation |
|---|---|---|---|
| Mutagenicity (Ames test) | Dithis compound | Negative | oup.com |
| Mutagenicity (Saccharomyces test) | Dithis compound | Negative | oup.com |
| Genetic Toxicity (in vivo/in vitro) | Propylene Glycol | Negative | oecd.org |
Sensitization Potential (e.g., skin contact)
Propylene glycol has the potential to cause allergic contact dermatitis, although it is considered a weak sensitizer (B1316253). dermnetnz.orgnih.gov It can also be an irritant, which can sometimes lead to misinterpretation of patch test results. dermnetnz.orgnih.gov
While propylene glycol is a known allergen and irritant, this compound itself showed no evidence of skin sensitization in guinea pig studies. haz-map.com Allergic contact dermatitis from propylene glycol typically presents as a red, inflamed rash with itching and minor pain. dermapproved.com The prevalence of contact allergy to propylene glycol is relatively uncommon, estimated to be present in up to 3.5% of individuals tested for suspected contact dermatitis. dermnetnz.org
Interactive Data Table: Sensitization Potential
| Compound | Test | Finding | Citation |
|---|---|---|---|
| Propylene Glycol | Patch Testing (Humans) | Can cause allergic contact dermatitis; weak sensitizer and irritant. | dermnetnz.orgnih.gov |
In Vitro and In Vivo Toxicological Studies
A range of in vitro and in vivo studies have been conducted to assess the toxicity of propylene glycol and its derivatives.
In vitro studies on propylene glycol have shown it to be negative in various genotoxicity assays. ontosight.ai In vivo studies on animals have demonstrated a low order of acute toxicity via oral and dermal routes. oecd.org A 90-day oral toxicity study of dithis compound in dogs showed no adverse effects at 1,000 ppm in the diet. haz-map.com However, reversible histopathological changes in the liver were observed in a 13-week oral study in rats at doses greater than 1,750 mg/kg. haz-map.com
Metabolism and Toxicokinetics
The metabolism of this compound involves hydrolysis of the ester bonds. nih.gov This process releases benzoic acid and propylene glycol.
The initial step in the biodegradation of dibenzoate plasticizers like this compound is the hydrolysis of one ester bond, which results in the formation of benzoic acid and a monoester. nih.gov The subsequent biodegradation of the dipropylene glycol monobenzoate is reported to be very slow, leading to its accumulation. nih.gov The metabolic pathways of propylene glycols are generally well-understood and share common routes. nih.gov Propylene glycol is metabolized to lactic acid and pyruvic acid, which are normal intermediates in carbohydrate metabolism. nih.gov
The toxicokinetics of propylene glycol are not extensively defined, and data for this compound are even more limited. nih.gov Propylene glycol is rapidly absorbed and metabolized in the body, and it is not expected to bioaccumulate. oecd.org
Hydrolysis to Benzoic Acid and Propylene Glycol
This compound is a diester, meaning it is formed from two ester bonds. atamanchemicals.com In the presence of water, particularly under acidic or basic conditions, it undergoes hydrolysis. This chemical reaction breaks the ester bonds, yielding its constituent components: benzoic acid and propylene glycol. This breakdown is a crucial first step in its metabolism.
The general chemical reaction for the hydrolysis is as follows:
C₁₇H₁₆O₄ (this compound) + 2H₂O (Water) → 2C₇H₆O₂ (Benzoic Acid) + C₃H₈O₂ (Propylene Glycol)
This process is fundamental to understanding the biological fate of the compound, as the subsequent toxicological evaluation focuses on these two resulting substances.
Further Metabolism and Excretion (e.g., hippuric acid)
Following hydrolysis, the resulting benzoic acid and propylene glycol are further metabolized through well-established pathways. Benzoic acid is primarily metabolized in the liver. researchgate.net It undergoes conjugation with the amino acid glycine (B1666218) to form hippuric acid (benzoyl-glycine). researchgate.net This conversion is a detoxification process that renders the benzoic acid more water-soluble, facilitating its excretion from the body, primarily through the kidneys in urine. researchgate.net
Propylene glycol is metabolized to lactic acid and pyruvic acid, which are normal intermediates in carbohydrate metabolism. These can then be used by the body for energy production or converted to glucose. Studies have shown that propylene glycol has a low degree of toxicity. propylene-glycol.com
The metabolic pathway can be summarized as:
Hydrolysis: this compound → Benzoic Acid + Propylene Glycol
Conjugation: Benzoic Acid + Glycine → Hippuric Acid
Excretion: Hippuric acid is eliminated via urine.
In mammals, the conversion of benzoic acid to its glycine conjugate, hippuric acid, is the primary route of metabolism, which is then readily excreted. nih.gov
Comparative Toxicology with Other Plasticizers and Benzoate (B1203000) Esters
This compound belongs to the benzoate ester class of plasticizers. These are often considered as alternatives to other types of plasticizers, such as some phthalates.
Some studies have compared the effectiveness of various dibenzoate plasticizers. For instance, diethylene glycol dibenzoate (DEGDB) and dithis compound (DPGDB) are commercially available plasticizers that contain ether linkages. mdpi.com There is some research to suggest that the presence of these ether bonds may lead to metabolites that are more difficult to biodegrade. mdpi.com In contrast, alkyl diol dibenzoates without ether linkages, such as 1,5-pentanediol (B104693) dibenzoate, have been shown to biodegrade more rapidly. mdpi.com
When compared to the widely used plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP), some alkyl diol dibenzoates have demonstrated similar or even better plasticizing effectiveness in certain applications. mdpi.com
Regulatory and Safety Status (e.g., REACH, Tox21, FEMA No.)
This compound is subject to various regulatory frameworks and has been evaluated by several scientific bodies.
REACH: this compound is registered under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation in the European Union. atamanchemicals.com It is manufactured and/or imported into the European Economic Area at a volume of ≥ 100 to < 1,000 tonnes per year. atamanchemicals.com The EC / List no. is 242-894-7 and the CAS no. is 19224-26-1. atamanchemicals.com
FEMA No.: The Flavor and Extract Manufacturers Association (FEMA) has assigned FEMA number 3419 to this compound, indicating its status as a GRAS (Generally Recognized as Safe) flavoring ingredient. femaflavor.org Its constituent parts, propylene glycol and benzoic acid, also have established regulatory status. Propylene glycol has FEMA number 2940 and is approved for use in food and animal feed. propylene-glycol.comfemaflavor.orgfda.gov
Tox21: The Toxicology in the 21st Century (Tox21) program, a collaboration of U.S. federal agencies including the EPA, NIH, and FDA, aims to develop new methods for toxicity testing. nih.govtox21.govnih.gov The program has a library of approximately 10,000 chemicals, including industrial and environmental compounds, which are screened for potential biological activity. nih.gov The inclusion of a chemical in the Tox21 library allows for high-throughput screening to identify potential mechanisms of action and prioritize substances for further testing. nih.govtox21.gov
Compound Names Mentioned in this Article
Research Directions and Future Perspectives
Development of Novel Propylene (B89431) Glycol Dibenzoate Formulations with Enhanced Properties
The advancement of Propylene Glycol Dibenzoate (PGDB) applications hinges on the development of new formulations that offer superior performance. Research and development efforts are focused on creating blends and systems that capitalize on PGDB's inherent properties while enhancing specific characteristics for targeted uses.
PGDB is a versatile polar plasticizer compatible with a wide array of polar polymers and rubbers. atamanchemicals.com Its utility is prominent in applications such as latex caulks, adhesives, sealants, coatings, and vinyl plastisols. atamanchemicals.com Novel formulations often involve blending PGDB with other plasticizers, such as diethylene glycol dibenzoate, to achieve a customized balance of properties like flexibility and viscosity response. atamanchemicals.com
A significant area of development is in water-based formulations, where PGDB is used to improve film formation, flexibility, and adhesion. atamankimya.com In adhesives and sealants, its inclusion enhances bond strength, longevity, and wet tack, while extending open times and reducing set times. atamanchemicals.comatamankimya.com For coatings, it contributes to superior film integrity and durability. atamankimya.com The development of these specialized formulations allows for enhanced performance in diverse applications, from construction adhesives and automotive sealants to industrial and decorative coatings. atamankimya.com
Future research is geared towards creating formulations that not only improve physical properties but also offer environmental benefits. As a non-phthalate plasticizer, PGDB is a key component in the move away from traditional phthalates. atamanchemicals.com Innovations may include its incorporation into bio-based polymer systems or the development of microencapsulation techniques to control its release and interaction within a polymer matrix, further enhancing durability and performance over the product's lifespan.
Table 1: Enhanced Properties in Novel PGDB Formulations
| Application Area | Enhanced Property | Benefit | Source |
| Adhesives & Sealants | Improved Adhesion, Extended Open Time, Reduced Set Time, Improved Wet Tack | Stronger, more durable bonds; easier application | atamanchemicals.comatamankimya.com |
| Coatings (Water-Based) | Improved Film Formation, Enhanced Flexibility & Adhesion | Superior film integrity and durability | atamankimya.com |
| Polyvinyl Chloride (PVC) | Increased Flexibility, Durability, Processability | Softer texture, longer-lasting products, reduced processing temperature | atamanchemicals.comatamankimya.com |
| Cast Urethanes | Improved Tear Strength, Better Rebound | Increased resilience and durability | atamanchemicals.com |
Advanced Characterization of PGDB-Polymer Interactions (e.g., solid-state NMR for dynamics)
A deeper understanding of the molecular interactions between this compound (PGDB) and polymers is critical for designing next-generation materials. Advanced characterization techniques, particularly solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, offer powerful tools to probe these interactions at a molecular level.
Solid-state NMR can provide detailed insights into the dynamics and spatial conformation of polymers. deepdyve.com While specific studies on PGDB using this technique are not widely published, the methodology has been successfully applied to similar systems, such as polymer electrolytes and other plasticized polymers. deepdyve.comsemanticscholar.org For instance, Pulsed-Field Gradient (PFG) NMR is a technique used to measure the self-diffusion coefficients of molecules. semanticscholar.org Applying PFG NMR to PGDB-polymer blends could quantify the mobility of the plasticizer within the polymer matrix. This data is crucial for understanding how PGDB imparts flexibility and alters the glass transition temperature of the polymer.
Furthermore, techniques like 13C Cross-Polarization Magic Angle Spinning (CP-MAS) and 2D heteronuclear correlation (HETCOR) experiments can elucidate the proximity and interactions between the PGDB molecules and the polymer chains. deepdyve.com By identifying which chemical groups on the polymer and the plasticizer are in close contact, researchers can build a more accurate model of the plasticized system. This knowledge can help explain differences in performance between various plasticizers and guide the synthesis of new plasticizers with optimized polymer compatibility and efficiency. Future research utilizing these advanced NMR techniques will be invaluable for establishing clear structure-property relationships in PGDB-plasticized systems. semanticscholar.org
Long-term Environmental Monitoring and Impact Assessments
Assessing the long-term environmental fate of widely used chemicals like this compound (PGDB) is essential for ensuring environmental sustainability. The environmental profile of PGDB is often inferred from data on related propylene glycol substances.
Propylene glycols are generally characterized by properties that lead them to associate with surface water, soil, and groundwater upon release into the environment. nih.gov They have a low affinity for soil and sediment, meaning they remain mobile and bioavailable. nih.gov However, they are also subject to rapid and ultimate biodegradation under both aerobic and anaerobic conditions by a wide variety of microorganisms. nih.gov Most lower molecular weight propylene glycols are considered "readily biodegradable" and are not expected to persist in the environment. nih.gov Their potential for long-range atmospheric transport is also very low due to rapid photochemical degradation. nih.gov
Despite this positive general profile, specific long-term environmental monitoring programs for individual compounds like PGDB are limited. researchgate.net Environmental release of PGDB can occur from industrial uses and, at a low rate, from its presence in long-life articles such as building materials, flooring, and furniture. atamanchemicals.com A comprehensive understanding of its long-term impact requires dedicated monitoring studies that track the concentration of PGDB and its degradation products in various environmental compartments over time. Such assessments would validate the predictions made from related compounds and provide robust data for life cycle analyses and environmental risk assessments.
Green Chemistry Principles in PGDB Synthesis and Application
The principles of green chemistry provide a framework for making chemical products and processes more environmentally benign. acs.org The synthesis and application of this compound (PGDB) can be evaluated and improved through this lens.
Application: One of the most significant green aspects of PGDB is its use as a replacement for certain phthalate (B1215562) plasticizers, which have faced regulatory scrutiny due to health concerns. atamanchemicals.commdpi.com By providing a viable alternative, PGDB helps in the design of safer chemical products. atamankimya.com However, from a "design for degradation" perspective, some critiques have been raised. Commercial dibenzoate plasticizers like PGDB often contain ether linkages in their structures, which can lead to metabolites that are potentially more difficult for microbes to degrade than the parent compound. mdpi.com Future research aligned with green chemistry would focus on designing effective plasticizers that break down into innocuous substances.
Synthesis: The traditional synthesis of PGDB involves the esterification of propylene glycol with benzoic acid. Applying green chemistry principles to this process would focus on several key areas:
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org
Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents that are used in excess and generate more waste. Research into more efficient and recyclable catalysts for esterification is a key green chemistry goal.
Energy Efficiency: Conducting syntheses at ambient temperature and pressure whenever possible to reduce energy consumption. cutm.ac.in
Renewable Feedstocks: Exploring the use of propylene glycol and benzoic acid derived from renewable, bio-based sources rather than petroleum. mdpi.comcutm.ac.in
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
